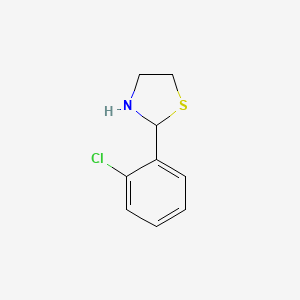

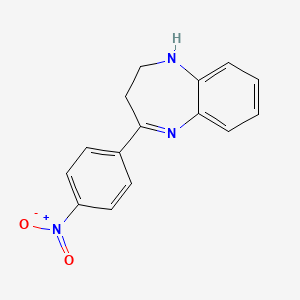

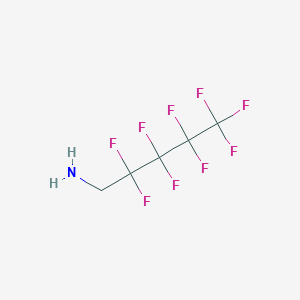

![molecular formula C8H15NO4S B1350175 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid CAS No. 51070-57-6](/img/structure/B1350175.png)

2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid, or 2-DTAB, is a naturally occurring carboxylic acid found in many plants and animals. It is a versatile compound with a wide range of applications in the chemical and biological sciences. This organic acid has been used in various scientific research applications, including drug development, biochemistry, and physiology.

Aplicaciones Científicas De Investigación

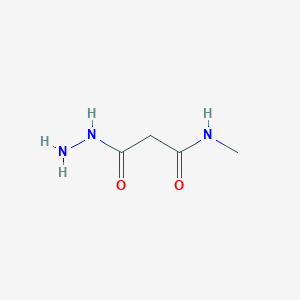

Solvent Effects and Solubility

Research by Zhu et al. (2019) on the solubility of 2-amino-3-methylbenzoic acid, a compound with structural similarities to 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid, in various solvents highlights the importance of solvent choice in the purification process. This study provides insights into the solubility behaviors that could be applicable to similar compounds, aiding in the purification and application of 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid (Zhu, Hong, Zhu, Dai, Xu, & Zhao, 2019).

Synthetic Applications

The synthesis of derivatives, as explored by Slutskii and Bezuglyi (1993), involving 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid's structural framework, particularly focusing on the reactions of salts of condensed iminio-1,3-dithiolan and 1,1-dioxothiolan rings, provides a foundation for the development of novel compounds with potential applications in various fields (Slutskii & Bezuglyi, 1993).

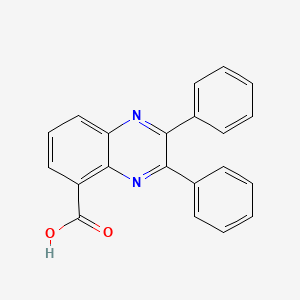

Biochemical Applications

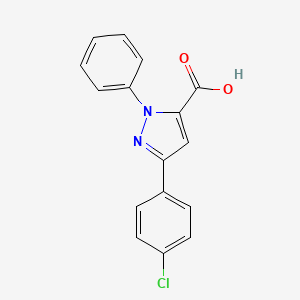

The work of Nitta et al. (2012) on a series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides, which bear structural resemblance to 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid, as potent and selective dipeptidyl peptidase IV (DPP-4) inhibitors showcases the therapeutic potential of such derivatives in the treatment of conditions like type 2 diabetes (Nitta, Fujii, Sakami, Satoh, Nakaki, Satoh, Kumagai, & Kawai, 2012).

Material Science Applications

The study by Srivastava et al. (2017) on amino acid-based imidazolium zwitterions, including structural analogs of 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid, highlights their use as green corrosion inhibitors for mild steel. This indicates the potential application of 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid derivatives in protecting metals from corrosion, contributing to the sustainability of infrastructure (Srivastava, Haque, Verma, Singh, Lgaz, Salghi, & Quraishi, 2017).

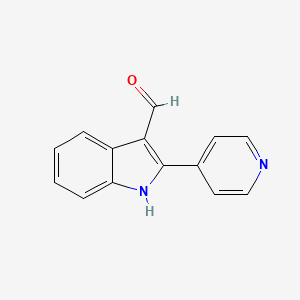

Enzymatic and Microbial Production

Research on the enzymatic and microbial production of compounds structurally related to 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid, such as the work by Cann and Liao (2009) on pentanol isomer synthesis in engineered microorganisms, offers insights into biotechnological approaches for producing similar compounds. This could pave the way for sustainable production methods for derivatives of 2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid and their application in biofuels or pharmaceuticals (Cann & Liao, 2009).

Propiedades

IUPAC Name |

2-[(1,1-dioxothiolan-3-yl)amino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4S/c1-2-7(8(10)11)9-6-3-4-14(12,13)5-6/h6-7,9H,2-5H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVDAGFJQFGLJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC1CCS(=O)(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378199 |

Source

|

| Record name | 2-[(1,1-dioxothiolan-3-yl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid | |

CAS RN |

51070-57-6 |

Source

|

| Record name | 2-[(1,1-dioxothiolan-3-yl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

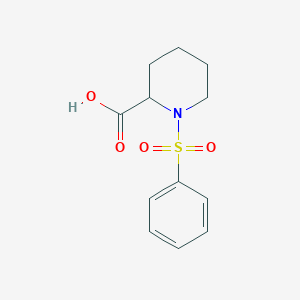

![2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal](/img/structure/B1350107.png)

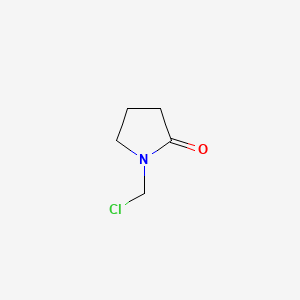

![2-[(Diethylamino)methyl]cyclopentanone hydrochloride](/img/structure/B1350119.png)

![2-(3,5-Dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1350132.png)